

Spectroscopic Data of 4-Ethylpiperidine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Ethylpiperidine

Cat. No.: B1265683

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This technical guide provides a comprehensive analysis of the spectroscopic data for **4-Ethylpiperidine**, a key building block in pharmaceutical and chemical synthesis. The following sections delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of **4-Ethylpiperidine**.

Introduction to 4-Ethylpiperidine and its Spectroscopic Characterization

4-Ethylpiperidine (C₇H₁₅N, CAS No: 3230-23-7) is a cyclic secondary amine with an ethyl substituent at the 4-position of the piperidine ring. Its molecular structure dictates a unique spectroscopic fingerprint that is crucial for its identification, purity assessment, and understanding its role in chemical reactions. The application of various spectroscopic techniques provides a detailed picture of its atomic connectivity and functional groups.

The piperidine ring can exist in a chair conformation, with the ethyl group occupying either an axial or equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance. This conformational preference influences the chemical environment of the protons and carbons, which is reflected in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **4-Ethylpiperidine**, both ^1H and ^{13}C NMR provide critical information about its structure.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-Ethylpiperidine** is characterized by signals corresponding to the protons of the ethyl group and the piperidine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the conformational geometry of the ring.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** A sample of **4-Ethylpiperidine** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to an NMR tube.
- **Data Acquisition:** The ^1H NMR spectrum is acquired on a spectrometer, for instance, a 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.^[1]

Table 1: Predicted ^1H NMR Data for **4-Ethylpiperidine**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
$-\text{CH}_3$ (ethyl)	~0.9	Triplet (t)	~7.5	3H
$-\text{CH}_2-$ (ethyl)	~1.3	Quartet (q)	~7.5	2H
Piperidine Ring Protons (axial & equatorial)	~1.0 - 1.8	Multiplet (m)	-	5H
N-H	Variable	Broad Singlet (br s)	-	1H
Piperidine Ring Protons (adjacent to N)	~2.5 - 3.0	Multiplet (m)	-	4H

Interpretation of the ^1H NMR Spectrum:

- The triplet at approximately 0.9 ppm corresponds to the methyl protons of the ethyl group, which are split by the two adjacent methylene protons.
- The quartet around 1.3 ppm is assigned to the methylene protons of the ethyl group, split by the three neighboring methyl protons.
- The complex multiplet in the range of 1.0-1.8 ppm arises from the overlapping signals of the axial and equatorial protons on the C3, C4, and C5 carbons of the piperidine ring.
- The protons on the carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear as a multiplet further downfield, typically between 2.5 and 3.0 ppm.[2]
- The N-H proton signal is often a broad singlet and its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding. Its presence can be confirmed by D_2O exchange, which causes the signal to disappear.[2]

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the different carbon environments in **4-Ethylpiperidine**.

Experimental Protocol: ^{13}C NMR Spectroscopy

- **Sample Preparation:** A sample of the compound is dissolved in a deuterated solvent, such as CDCl_3 , in an NMR tube.
- **Data Acquisition:** The ^{13}C NMR spectrum is recorded on a spectrometer (e.g., at 101 MHz). Chemical shifts are reported in ppm relative to TMS.

Table 2: Predicted ^{13}C NMR Data for **4-Ethylpiperidine**

Carbon	Predicted Chemical Shift (δ , ppm)
-CH ₃ (ethyl)	~12
-CH ₂ - (ethyl)	~29
C4	~38
C3, C5	~33
C2, C6	~47

Interpretation of the ¹³C NMR Spectrum:

- The signal for the methyl carbon of the ethyl group is expected at the most upfield position (~12 ppm).
- The methylene carbon of the ethyl group will appear slightly downfield (~29 ppm).
- The C4 carbon of the piperidine ring, being a tertiary carbon, will have a distinct chemical shift around 38 ppm.
- The C3 and C5 carbons are equivalent and will produce a single signal at approximately 33 ppm.
- The C2 and C6 carbons, being adjacent to the electronegative nitrogen atom, are the most deshielded carbons of the ring and are expected to resonate at around 47 ppm.^[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

- Sample Preparation: For a liquid sample like **4-Ethylpiperidine**, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.^[1]

- **Data Acquisition:** The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Table 3: Characteristic IR Absorption Bands for **4-Ethylpiperidine**

Wavenumber (cm^{-1})	Vibration	Functional Group	Intensity
3300 - 3500	N-H Stretch	Secondary Amine	Weak to Medium, Sharp
2850 - 2960	C-H Stretch	Alkane (CH_2 , CH_3)	Strong
1440 - 1500	C-H Bend (Scissoring)	CH_2	Medium
1020 - 1250	C-N Stretch	Aliphatic Amine	Medium to Weak

Interpretation of the IR Spectrum:

- A key feature in the IR spectrum of **4-Ethylpiperidine** is the N-H stretching vibration of the secondary amine, which appears as a single, relatively sharp peak in the 3300-3500 cm^{-1} region.^{[2][3][4]} This distinguishes it from primary amines which show two peaks in this region, and tertiary amines which show none.^{[3][5]}
- The strong absorptions in the 2850-2960 cm^{-1} range are characteristic of C-H stretching vibrations from the ethyl group and the piperidine ring.^{[3][6]}
- The C-H bending vibrations for the CH_2 groups are expected in the 1440-1500 cm^{-1} region.^[6]
- The C-N stretching vibration of the aliphatic amine is typically observed in the 1020-1250 cm^{-1} range.^[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** A small amount of **4-Ethylpiperidine** is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- **Ionization:** The molecules are ionized, typically by electron impact (EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum of **4-Ethylpiperidine**:

- **Molecular Ion (M⁺):** The molecular weight of **4-Ethylpiperidine** is 113.2 g/mol . Therefore, the molecular ion peak is expected at m/z = 113. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent for **4-Ethylpiperidine**.[\[7\]](#)[\[8\]](#)
- **Fragmentation Pattern:** The fragmentation of cyclic amines is often dominated by α -cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[\[7\]](#)[\[9\]](#)
[\[10\]](#)

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of **4-Ethylpiperidine**

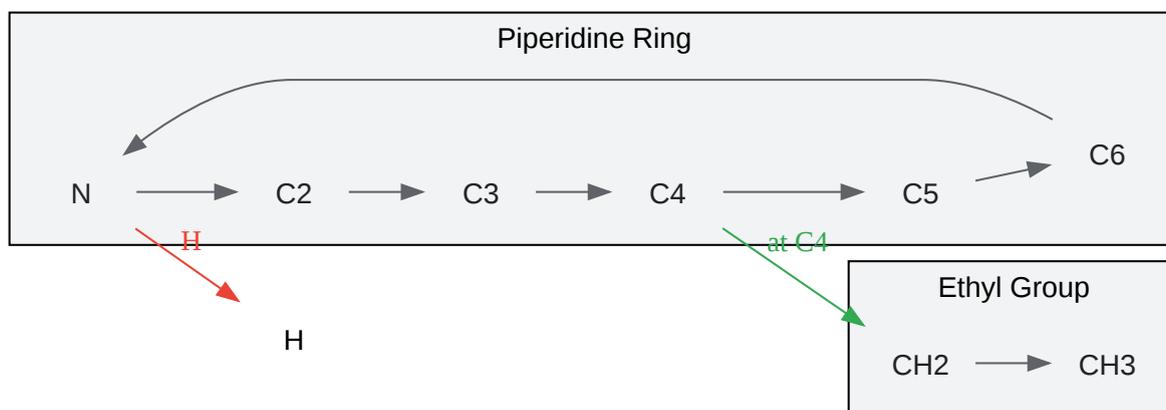
m/z	Proposed Fragment
113	[C ₇ H ₁₅ N] ⁺ (Molecular Ion)
98	[M - CH ₃] ⁺
84	[M - C ₂ H ₅] ⁺ (Loss of ethyl group)
70	Ring fragmentation products
56	Ring fragmentation products

Interpretation of the Mass Spectrum:

The most significant fragmentation pathway for **4-Ethylpiperidine** is expected to be the loss of the ethyl group via α -cleavage at the C4 position, leading to a prominent peak at m/z = 84. Another likely fragmentation is the loss of a methyl radical from the ethyl group, resulting in a

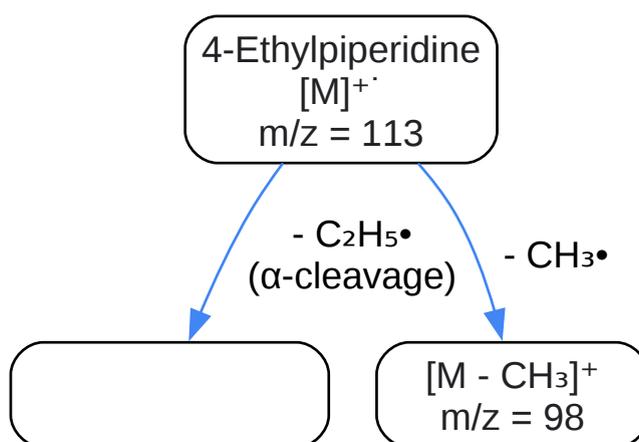
peak at $m/z = 98$. Further fragmentation of the piperidine ring would lead to smaller charged species.

Visualizations



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Caption: Molecular structure of **4-Ethylpiperidine**.



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Caption: Proposed MS fragmentation of **4-Ethylpiperidine**.

Safety and Handling

4-Ethylpiperidine is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use.^[7] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

The spectroscopic data of **4-Ethylpiperidine**, as elucidated through NMR, IR, and MS techniques, provide a detailed and consistent picture of its molecular structure. The characteristic signals in each spectrum serve as a reliable fingerprint for the identification and characterization of this important chemical intermediate. A thorough understanding of these spectroscopic features is essential for professionals in the fields of chemical synthesis and drug development.

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